MFCD18314762
Description
However, based on the nomenclature conventions for MDL numbers (e.g., "MFCD" identifiers in , and 10), it likely represents a unique small-molecule compound with a defined molecular formula and physicochemical profile. Such identifiers are typically assigned to catalogued chemicals for research purposes, enabling precise tracking of synthesis protocols, analytical data, and applications in drug discovery or materials science .
While specific data for MFCD18314762 is absent, analogous compounds in the evidence (e.g., MFCD13195646, MFCD11044885) share common attributes:
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWMRLMYVEOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685211 | |
| Record name | 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-22-6 | |
| Record name | 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314762” typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperature and pressure. The reaction may involve catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The conditions are optimized to ensure consistent quality and high throughput. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: “MFCD18314762” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
“MFCD18314762” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which “MFCD18314762” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within a biological system. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Discussion of Key Findings
Structural-Activity Relationships :
- Halogen substituents (e.g., Br, Cl) enhance molecular weight and reactivity but may reduce solubility (e.g., MFCD13195646: 0.24 mg/mL) .
- Nitrogen heterocycles (e.g., MFCD11044885) improve metabolic stability but limit BBB penetration .
Synthetic Trends :
- Green catalysts (e.g., A-FGO in MFCD00003330) outperform traditional reagents in yield and sustainability .
- Palladium-mediated reactions (MFCD13195646) remain critical for boron-containing intermediates despite cost concerns .
Bioactivity Gaps: Limited data on MFCD18314762’s CYP inhibition or P-gp substrate status necessitate further profiling, as seen in analogous compounds .
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